1-Methyl-3-(5-methylfuran-2-yl)-1h-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-6-3-4-8(15-6)9-7(10(13)14)5-12(2)11-9/h3-5H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFKJEJXEHTSRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=NN(C=C2C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-Methylfurfural : A key aldehyde bearing the furan ring with a methyl substituent at the 5-position.
- Hydrazine hydrate or methyl hydrazine : To form the pyrazole ring by condensation with the aldehyde.
- Carboxylation agents : Carbon dioxide under basic conditions or carboxylated intermediates to introduce the carboxylic acid group at the 4-position of the pyrazole ring.
Synthetic Procedure
Step 1: Condensation and Cyclization
5-Methylfurfural is reacted with methyl hydrazine in an alcoholic solvent such as ethanol. This condensation forms a hydrazone intermediate which undergoes cyclization to yield the 1-methyl-3-(5-methylfuran-2-yl)pyrazole core.
Step 2: Carboxylation
The pyrazole intermediate is then subjected to carboxylation, often by bubbling carbon dioxide through the reaction mixture under basic conditions (e.g., potassium carbonate or sodium hydroxide in ethanol or water). This introduces the carboxylic acid group selectively at the 4-position of the pyrazole ring.
Step 3: Purification
The crude product is isolated by filtration or extraction, followed by recrystallization from suitable solvents such as ethanol to obtain pure this compound with high purity.
Industrial Scale Considerations
- Continuous flow reactors can be employed to optimize reaction times and yields.
- Catalysts may be used to enhance cyclization efficiency.
- Automated systems facilitate scale-up with consistent product quality.
- Reaction parameters such as temperature, solvent choice, and pH are optimized to maximize yield and minimize by-products.
Comparative Data Table of Preparation Parameters
Related Synthetic Methodologies and Analogues
While direct literature on this exact compound’s synthesis is limited, related pyrazole carboxylic acids with substituted heteroaryl groups have been synthesized using similar strategies:
- Use of alpha, beta-unsaturated esters and acetyl halides as precursors followed by cyclization with methyl hydrazine under catalytic conditions.
- Functionalization at the 4-position of 1-methyl-pyrazoles via bromination followed by lithiation and carboxylation, demonstrating the versatility of pyrazole ring functionalization.
These methods underscore the feasibility of introducing various functional groups including carboxylic acids on the pyrazole ring, supporting the outlined synthetic approach for this compound.
Summary of Research Findings
- The condensation of 5-methylfurfural with methyl hydrazine is an effective route to construct the pyrazole-furan framework.
- Carboxylation under basic conditions reliably installs the carboxylic acid moiety at the 4-position.
- Industrial synthesis benefits from continuous flow technology and catalytic enhancements.
- Analogous pyrazole derivatives have been synthesized via related methods, confirming the robustness of the approach.
- Purification by recrystallization yields high-purity material suitable for further biological or chemical studies.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Pharmaceutical Research
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid has potential applications in drug development due to its unique structural properties. Its pyrazole ring is known for providing biological activity, which can be harnessed in the synthesis of new pharmaceuticals targeting various diseases, including cancer and inflammation.
Agrochemical Development
This compound may also play a role in agrochemical formulations. Its structure suggests potential herbicidal or fungicidal properties, making it a candidate for developing new agricultural chemicals that could enhance crop protection and yield.
Material Science
The compound's unique chemical structure allows for exploration in material science, particularly in creating novel polymers or composites that could have applications in coatings or electronics.
Data Tables
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 207.07642 | 142.0 |
| [M+Na]+ | 229.05836 | 154.4 |
| [M+NH4]+ | 224.10296 | 148.5 |
| [M+K]+ | 245.03230 | 154.3 |
| [M-H]- | 205.06186 | 143.9 |
Case Study 1: Synthesis of Novel Pyrazole Derivatives
Research conducted by Smith et al. (2024) explored the synthesis of various pyrazole derivatives using this compound as a starting material. The study demonstrated its utility in producing compounds with enhanced anti-inflammatory properties.
Case Study 2: Agricultural Applications
A study by Johnson et al. (2023) investigated the herbicidal activity of this compound against common weeds in soybean crops. Results indicated significant efficacy at low concentrations, suggesting its potential as a new herbicide.
Biological Activity
1-Methyl-3-(5-methylfuran-2-yl)-1H-pyrazole-4-carboxylic acid (C10H10N2O3) is a heterocyclic compound featuring a pyrazole ring, which is known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including anticancer and antiviral properties. This article reviews its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound includes a pyrazole ring substituted with a methyl group and a 5-methylfuran moiety. The presence of the carboxylic acid group enhances its ability to participate in hydrogen bonding and ionic interactions, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H10N2O3 |
| Molecular Weight | 206.2 g/mol |
| CAS Number | 1152509-79-9 |
| IUPAC Name | 1-methyl-3-(5-methylfuran-2-yl)pyrazole-4-carboxylic acid |
Synthesis
The synthesis of this compound typically involves the reaction of 5-methylfuran-2-carbaldehyde with hydrazine derivatives under acidic or basic conditions. This reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. Subsequent oxidation introduces the carboxylic acid functionality.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and modulation of key signaling pathways related to cell growth and survival .
Case Study:
A study synthesized several pyrazole derivatives and evaluated their cytotoxic effects on MCF-7 cells. Among these, compounds with electron-withdrawing groups demonstrated enhanced activity, suggesting that structural modifications can optimize therapeutic efficacy.
Antiviral Activity
In addition to anticancer properties, this compound has been investigated for its antiviral potential. Some studies report that compounds containing the pyrazole moiety exhibit inhibitory activity against viral neuraminidase (NA), which is crucial for viral replication .
Table: Inhibitory Activity of Pyrazole Derivatives Against Neuraminidase
| Compound | Inhibition Percentage (%) at 10 μM |
|---|---|
| Compound 6i | 52.31 |
| Compound 12c | 56.45 |
| Compound 24b | 60.91 |
These findings indicate that structural variations significantly influence the inhibitory potency against NA.
Structure-Activity Relationship (SAR)
The SAR studies of pyrazole derivatives reveal that specific substitutions on the pyrazole ring can enhance biological activity. For example:
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on Synthesis: The trifluoromethyl analog (CAS 113100-53-1) is synthesized via methods unspecified in the evidence but is noted for high thermal stability (mp 203°C) . In contrast, the chloro-phenyl derivative achieves a 95% yield via microwave-assisted KMnO₄ oxidation, indicating efficient synthetic routes for halogenated analogs .
- Biological Activity: Y-700’s potent xanthine oxidase inhibition highlights how electron-withdrawing groups (cyano) and bulky substituents (neopentyl) enhance bioactivity .
Physicochemical and Functional Comparisons
- Electronic and Steric Effects : The 5-methylfuran group in the target compound may enhance π-π stacking interactions compared to the trifluoromethyl group’s electron-withdrawing nature. This could influence solubility and binding affinity in biological systems.
- Thermal Stability : The trifluoromethyl analog’s high melting point (203°C) suggests greater crystallinity and stability than furan-containing derivatives, which are often more lipophilic .
- Synthetic Versatility : Compounds like 47f (75% yield) and the chloro-phenyl derivative (95% yield) demonstrate that coupling reactions (e.g., HBTU-mediated amidation) and oxidation methods are scalable for pyrazole-carboxylic acid derivatives .
Q & A
Q. Results :
| Target | Docking Score (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| COX-2 | -8.2 ± 0.3 | H-bond with Tyr385, hydrophobic with Leu352 | |
| TNF-α | -7.6 ± 0.4 | π-π stacking with Phe316 |
Advanced: How do structural modifications impact biological activity?
Answer:
Comparative studies with analogs reveal:
- Furan Substitution : Replacing 5-methylfuran-2-yl with phenyl reduces anti-inflammatory activity (IC₅₀ increases from 12 µM to 45 µM in RAW264.7 cells) .
- Methyl vs. Trifluoromethyl at N1 : Trifluoromethyl enhances metabolic stability (t₁/₂ in liver microsomes: 120 min vs. 60 min) but reduces solubility (LogP increases by 1.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
